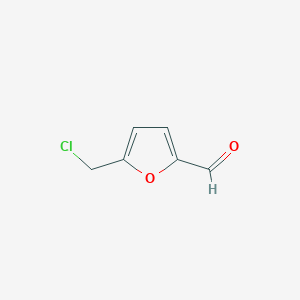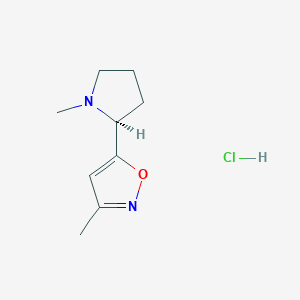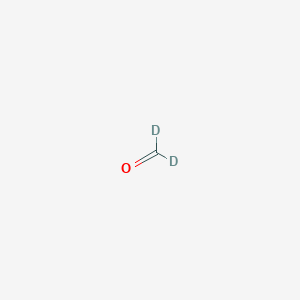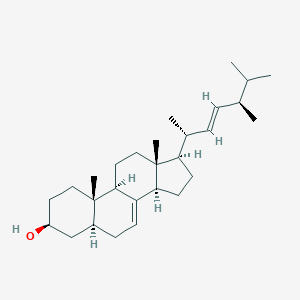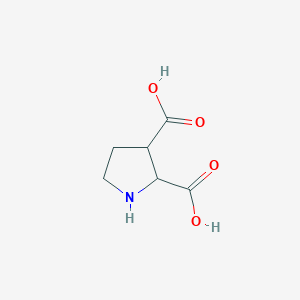
Pyrrolidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,3-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and is also known as proline homolog. PDC has been shown to have various biochemical and physiological effects, making it an important molecule in the field of research.
Mécanisme D'action
PDC acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been shown to modulate the release of glutamate in the brain. It also acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft.
Effets Biochimiques Et Physiologiques
PDC has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the regulation of synaptic plasticity, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
PDC has several advantages for lab experiments, including its ability to modulate glutamatergic neurotransmission and its neuroprotective effects. However, its use is limited by its low solubility in water and its susceptibility to degradation in acidic conditions.
Orientations Futures
There are several future directions for the use of PDC in scientific research. These include the development of PDC-based drugs for the treatment of neurological disorders, the investigation of its anti-inflammatory effects, and the exploration of its potential as a modulator of synaptic plasticity. Additionally, further research is needed to determine the optimal dosage and delivery methods for PDC in order to maximize its therapeutic potential.
Méthodes De Synthèse
PDC can be synthesized through a number of methods, including the Strecker synthesis, the Gabriel synthesis, and the reaction of proline with nitrous acid. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide, while the Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide followed by the addition of diethyl bromomalonate. The reaction of proline with nitrous acid results in the formation of PDC.
Applications De Recherche Scientifique
PDC has been extensively used in scientific research due to its ability to act as a neurotransmitter and modulator of glutamatergic neurotransmission. It has been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
147235-95-8 |
|---|---|
Nom du produit |
Pyrrolidine-2,3-dicarboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
Clé InChI |
GLQKHRAKKLRGNR-UHFFFAOYSA-N |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canonique |
C1CNC(C1C(=O)O)C(=O)O |
Synonymes |
2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



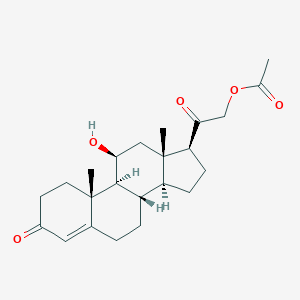

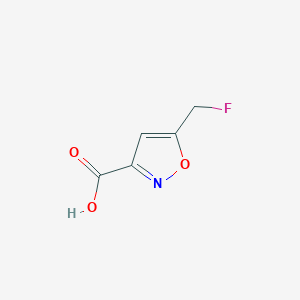
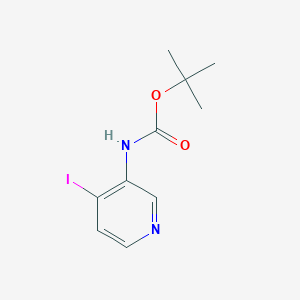
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
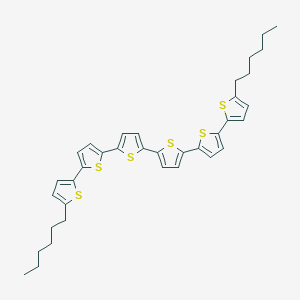
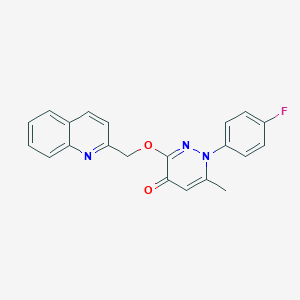
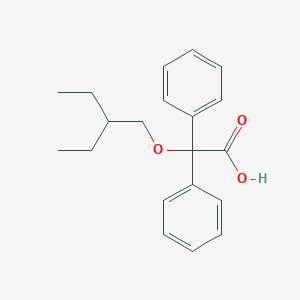
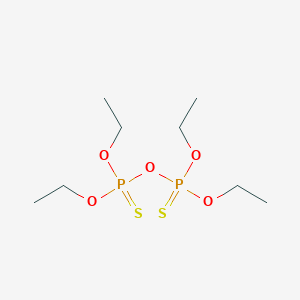
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
